molecular formula C11H8Cl2N2O B183596 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 33098-21-4

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B183596
CAS No.: 33098-21-4
M. Wt: 255.1 g/mol
InChI Key: OWPCMQKRJFNLHF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of two chlorine atoms and a methylphenyl group attached to a dihydropyridazinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4,5-dichlorophthalic anhydride with appropriate amines or hydrazines. One common method involves the reaction of 4,5-dichlorophthalic anhydride with 4-methylphenylhydrazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridazinone derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichlorophthalic Anhydride: A precursor used in the synthesis of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one.

    4-Methylphenylhydrazine: Another precursor used in the synthesis.

    Other Pyridazinone Derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a methylphenyl group, which contribute to its distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4,5-dichloro-2-(4-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPCMQKRJFNLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379204
Record name 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33098-21-4
Record name 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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